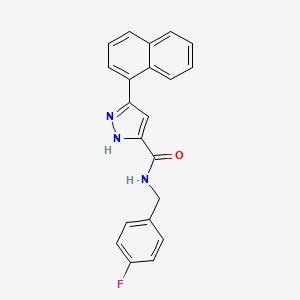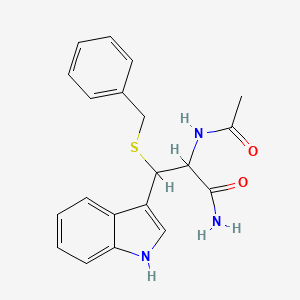![molecular formula C22H18N4O3 B12495562 5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B12495562.png)
5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, base, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties.
Uniqueness
5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-3-13-26-17-12-8-7-11-16(17)20(22(26)28)23-24-21(27)18-14(2)29-25-19(18)15-9-5-4-6-10-15/h3-12,28H,1,13H2,2H3 |
InChI Key |
KKMRJFNEJDUYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)
![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12495540.png)
![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495567.png)
